5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde
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Overview
Description
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde is a complex organic compound that features a unique combination of fluorocyclopropyl, iodo, and bipyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This method involves the use of a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl and alkenyl (pseudo)halides under palladium-catalyzed conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The fluorocyclopropyl group can be introduced via Stille cross-coupling
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Bipyrazoles: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the aldehyde group.
Scientific Research Applications
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structural features.
Materials Science: Can be used in the synthesis of novel materials with specific properties.
Chemical Biology: Useful in studying biological processes and interactions at the molecular level
Mechanism of Action
The mechanism of action of 5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its biological activity. The iodo group can participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.
Fluorocyclopropane Derivatives: Compounds with similar fluorocyclopropyl groups.
Uniqueness
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde is unique due to its combination of fluorocyclopropyl, iodo, and bipyrazole groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
2055840-55-4 |
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Molecular Formula |
C11H10FIN4O |
Molecular Weight |
360.13 g/mol |
IUPAC Name |
3-(1-fluorocyclopropyl)-5-(3-iodopyrazol-1-yl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10FIN4O/c1-16-10(17-5-2-8(13)14-17)7(6-18)9(15-16)11(12)3-4-11/h2,5-6H,3-4H2,1H3 |
InChI Key |
MVEHGDSSPBMFLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2(CC2)F)C=O)N3C=CC(=N3)I |
Origin of Product |
United States |
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